molecular formula C23H22N2O2 B11591879 2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole

2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole

Cat. No.: B11591879
M. Wt: 358.4 g/mol
InChI Key: PLSRXNGJYAFGGR-UHFFFAOYSA-N
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Description

2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This particular compound is characterized by the presence of phenoxy groups attached to the benzodiazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzyl alcohol with phenoxyacetic acid under acidic conditions to form the intermediate 2-(phenoxymethyl)-1H-benzimidazole. This intermediate is then reacted with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of phenoxy-substituted benzodiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced benzodiazole derivatives with hydrogenated phenoxy groups.

    Substitution: Formation of benzodiazole derivatives with substituted phenoxy groups.

Scientific Research Applications

2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is unique due to its benzodiazole core combined with phenoxy groups, which may contribute to its distinct chemical reactivity and biological activity. This combination of structural features is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-(phenoxymethyl)-1-(3-phenoxypropyl)benzimidazole

InChI

InChI=1S/C23H22N2O2/c1-3-10-19(11-4-1)26-17-9-16-25-22-15-8-7-14-21(22)24-23(25)18-27-20-12-5-2-6-13-20/h1-8,10-15H,9,16-18H2

InChI Key

PLSRXNGJYAFGGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4

Origin of Product

United States

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